2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-22-8-7-11-9-12(5-6-15(11)22)16(23)10-21-18(24)17-13(19)3-2-4-14(17)20/h2-9,16,23H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKJNQMMVIJVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, where an aryl hydrazine is reacted with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent halogenation and functional group modifications are performed to introduce the chloro and fluoro groups, as well as the benzamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and yield. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or Dess-Martin periodinane.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles like sodium azide or potassium iodide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Dess-Martin periodinane (DMP)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2, Pd/C)
Substitution: Sodium azide (NaN3), potassium iodide (KI)
Major Products Formed:
Oxidation: 2-Chloro-6-fluorobenzaldehyde
Reduction: 2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzylamine
Substitution: 2-Azido-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound can be used as a lead compound in drug discovery and development, targeting various diseases and conditions.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other indole derivatives and benzamide derivatives, which may have different substituents or functional groups. These compounds can be compared based on their biological activities, synthetic routes, and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Benzamide Derivatives
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Key Features : This compound replaces the indole side chain with a trifluoropropoxy group and introduces bromine at the 4-position of the benzamide ring.
- Synthesis : Prepared via coupling of 4-bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzoyl chloride with 2-chloro-6-fluoroaniline, achieving a 90% yield .
- Comparison : The trifluoropropoxy group enhances metabolic stability compared to the hydroxyethyl group in the target compound, while bromine may influence binding affinity in halogen-sensitive targets.
2-Chloro-6-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide
- Key Features : Substitutes the indole moiety with a thiophene-cyclopentyl system and retains the chloro-fluoro benzamide core.
Benzimidazole-Based Analogs
5-{[6-Chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy}-N-hydroxy-2-methylbenzamide
- Key Features : Replaces the benzamide core with a benzimidazole scaffold while retaining the 1-methylindole substituent.
- Structural Data : Contains 51 atoms, 55 bonds, and 26 aromatic bonds, indicating high planarity compared to the more flexible hydroxyethyl side chain in the target compound .
- Functional Impact : The benzimidazole scaffold may enhance DNA intercalation or kinase inhibition, diverging from benzamide-based mechanisms .
2-Chloro-5-fluorobenzimidazole
Tabulated Comparison of Key Parameters
| Compound Name | Molecular Formula (Calculated) | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| 2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide | C₁₈H₁₅ClF₂N₂O₂ | 374.78 | Chloro, fluoro, hydroxyethyl, methylindole | Hybrid pharmacophore with indole flexibility |
| 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide | C₁₆H₁₀BrClF₅NO₂ | 477.61 | Bromo, trifluoropropoxy | Enhanced metabolic stability |
| 5-{[6-Chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy}-N-hydroxy-2-methylbenzamide | C₂₄H₁₈ClN₃O₃ | 455.87 | Benzimidazole, hydroxy, methyl | High planarity, potential kinase inhibition |
| 2-Chloro-6-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide | C₂₁H₂₂ClFNO₃S | 422.91 | Thiophene, cyclopentyl | Sulfur-mediated interactions |
Research Findings and Implications
- Halogen Effects : Chloro and fluoro substituents in the benzamide core are critical for hydrophobic interactions in binding pockets, as seen in analogs like 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide .
- Side Chain Flexibility : The hydroxyethyl group in the target compound may confer conformational adaptability, whereas rigid scaffolds like benzimidazoles favor entropy-driven binding .
- Synthetic Feasibility : High-yield synthetic routes (e.g., 90% for the trifluoropropoxy analog) suggest scalability for lead optimization .
Biological Activity
2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a complex organic compound belonging to the indole derivative class, which is recognized for its diverse biological activities. This compound features multiple functional groups, including chloro, fluoro, hydroxy, and benzamide moieties, contributing to its potential therapeutic effects.
The exact mechanism of action for this compound remains largely unexplored. However, indole derivatives are known to interact with various biological targets, including receptors and enzymes. They exhibit a wide range of biological activities such as:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
These activities are often mediated through their ability to bind with high affinity to multiple receptors and influence various biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its chemical structure. Indole derivatives generally exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which enhance their potential as therapeutic agents.
Biological Activity Data
The biological activity of this compound has been assessed in several studies, highlighting its potential in various applications:
Antimicrobial Activity
Indole derivatives have demonstrated significant antimicrobial properties. For example, compounds similar to this compound have shown effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds are summarized below:
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 75 |
| Compound C | S. pyogenes | 0.097 |
| Compound D | Pseudomonas aeruginosa | 100 |
These results indicate that the compound may possess similar antimicrobial efficacy .
Anticancer Activity
Research has indicated that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies on related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the anticancer effects of a series of indole derivatives, including those structurally related to this compound. The findings revealed that these compounds effectively inhibited the growth of multiple cancer cell lines, demonstrating IC50 values ranging from 10 µM to 30 µM across different assays .
- Inhibition of Mycobacteria : Another investigation focused on the potential of indole derivatives against mycobacterial infections. The study highlighted that certain analogs exhibited significant inhibitory activity against Mycobacterium tuberculosis with MIC values comparable to first-line antitubercular drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
